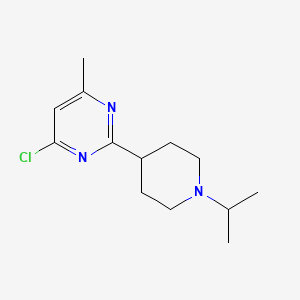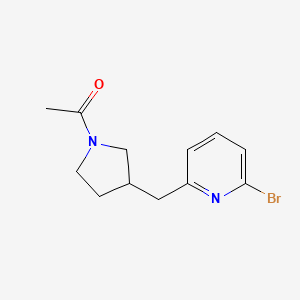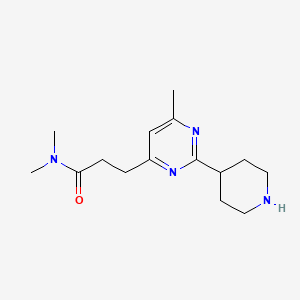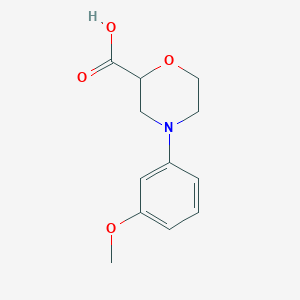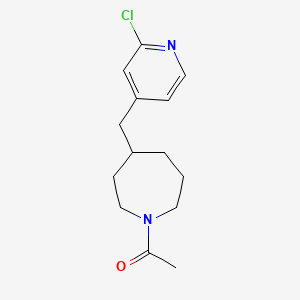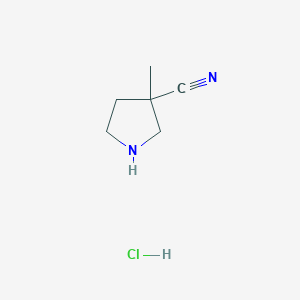
3-Cyano-3-methylpyrrolidine hydrochloride
概要
説明
3-Cyano-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1205750-61-3 . It has a molecular weight of 146.62 and its IUPAC name is 3-methyl-3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of 3-Cyano-3-methylpyrrolidine hydrochloride involves various methods. One method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with 1.0 M HCl in methanol . Another method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with HCl (4M in dioxane) .Molecular Structure Analysis
The molecular formula of 3-Cyano-3-methylpyrrolidine hydrochloride is C6H11ClN2 . The InChI code is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis
3-Cyano-3-methylpyrrolidine hydrochloride is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用
Synthesis of Amino Methylpyrrolidines
A novel protocol for preparing 3-amino-2-methylpyrrolidines involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines towards 2-(2-hydroxyethyl)-3-methylaziridines. This process leads to ring expansion, forming 3-bromopyrrolidines, 3-azidopyrrolidines, and ultimately 3-amino-2-methylpyrrolidines. This method represents a new formal synthesis approach for the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Asymmetric Synthesis for HCV Polymerase Inhibition
An asymmetric synthesis of a highly substituted N-acylpyrrolidine, effective for multi-kilogram scale production, involves a [3+2] cycloaddition of methyl acrylate and an imino ester derived from l-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde. This process is key for constructing the three stereocenters essential for the target compound, which is significant for inhibiting HCV polymerase (Armel et al., 2008).
Synthesis of 3-Hydroxypyrrolidine Hydrochloride
(S)-3-Hydroxypyrrolidine hydrochloride synthesis from (S)-4-amino-2-hydroxybutyric acid involves silanization and cyclization, followed by reduction and formation of hydrochloride salt. The process focuses on optimizing various factors like the reducing agent, molar ratio, solvent, and reaction time to enhance the overall yield, emphasizing cost-efficiency and simplicity (Li Zi-cheng, 2009).
Electrolytic Partial Fluorination of Organic Compounds
Anodic fluorination of 2-cyano-1-methylpyrrole provides compounds that underwent successful hydrolysis to form isolable products. This methodology represents the first report of successful anodic fluorination of a pyrrole derivative, highlighting its potential for creating specific fluorinated organic compounds (Tajima, Ishii, & Fuchigami, 2001).
Safety and Hazards
The safety information for 3-Cyano-3-methylpyrrolidine hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
特性
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVYVXESIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3-methylpyrrolidine hydrochloride | |
CAS RN |
1205750-61-3 | |
| Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

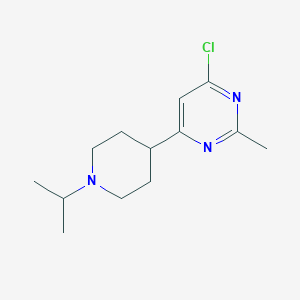
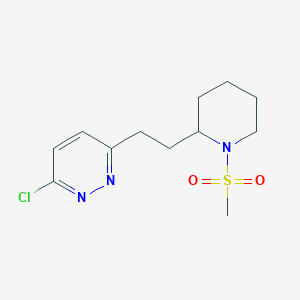

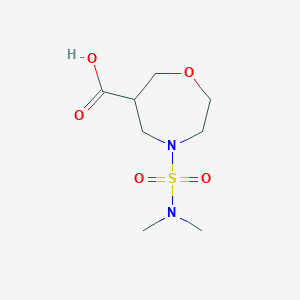

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)

![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
